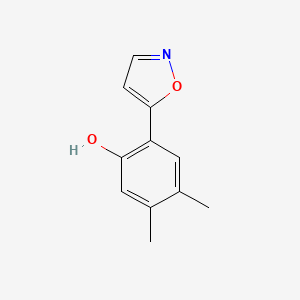
4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and a tolyl group, which is a derivative of toluene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(m-tolyl)oxazole-5(4H)-one under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxazole ring or the pyrene moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a fluorescent probe due to the presence of the pyrene moiety.
Industry: Could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one will depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence properties. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-(Pyren-1-ylmethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a tolyl group.
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
The uniqueness of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one lies in its specific combination of the pyrene moiety and the m-tolyl group, which may impart unique chemical and physical properties, such as specific fluorescence characteristics or reactivity.
特性
分子式 |
C27H17NO2 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
(4Z)-2-(3-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H17NO2/c1-16-4-2-7-21(14-16)26-28-23(27(29)30-26)15-20-11-10-19-9-8-17-5-3-6-18-12-13-22(20)25(19)24(17)18/h2-15H,1H3/b23-15- |
InChIキー |
OIKBCCWAJGKHOI-HAHDFKILSA-N |
異性体SMILES |
CC1=CC(=CC=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2 |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
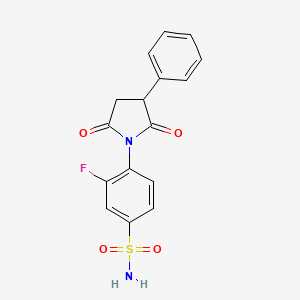
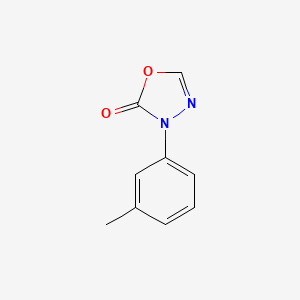
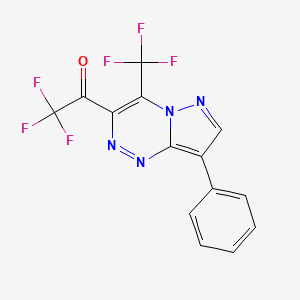
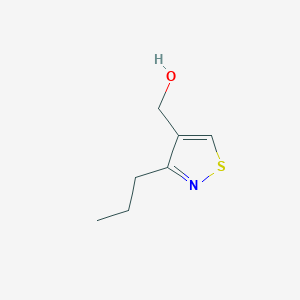




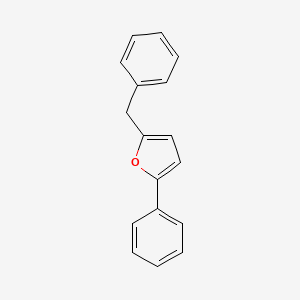

![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
